4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine
Description
4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety via an ethyl linker. The pyrimidine scaffold is a hallmark of nucleic acid analogs and kinase inhibitors, while the 1,2,4-triazole group is known for its metabolic stability and role in medicinal chemistry, particularly in antifungal and anticancer agents .
Properties
IUPAC Name |
4-[1-(1,2,4-triazol-1-yl)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6(14-5-10-4-12-14)7-2-3-11-8(9)13-7/h2-6H,1H3,(H2,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQWDFYWJYGUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223936 | |
| Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303996-71-6 | |
| Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303996-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(1H-1,2,4-triazol-1-yl)ethanone with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrimidine derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety into the pyrimidinamine framework enhances its efficacy against a range of pathogens. Studies have shown that compounds similar to 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The synthesis of hybrid molecules containing triazole and pyrimidine structures has been linked to anticancer activities. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
Anti-inflammatory Effects
Compounds with triazole and pyrimidine functionalities have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .
Mechanistic Insights
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which play pivotal roles in signaling pathways related to cancer and inflammation. Understanding the binding affinity and inhibition kinetics can provide insights into its mechanism of action .
Protein-Ligand Interactions
Binding studies using databases such as BindingDB indicate that this compound interacts with various protein targets. These interactions are crucial for elucidating its pharmacological profile and optimizing its structure for improved efficacy .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Screening | A study evaluated the antimicrobial activity of several triazole derivatives, including variations of this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups. |
| Cancer Cell Line Testing | In vitro assays on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity while sparing non-cancerous cells. |
| Inflammation Model | Animal models treated with triazole-pyrimidine compounds showed reduced levels of inflammatory markers compared to untreated controls, suggesting a therapeutic potential in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to enzymes critical for the survival of microorganisms, thereby inhibiting their activity. In anticancer research, the compound induces apoptosis in cancer cells by interfering with cellular signaling pathways and promoting cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Functional Comparisons
Table 2: Inferred Pharmacological Profiles
Key Findings :
Triazole vs. Imidazole : The 1,2,4-triazole group in the target compound is more resistant to oxidative degradation than imidazole derivatives (e.g., ’s bipyridine compound), which could enhance its pharmacokinetic profile .
Isomerization Challenges : Pyrazolo-triazolo-pyrimidines () exhibit isomerization under reaction conditions, complicating their purity and activity profiles. The target compound’s simpler structure avoids this issue .
Physicochemical Properties
Table 3: Inferred Physicochemical Data
Notes:
- LogP : Estimated using fragment-based methods. The ethyl linker increases hydrophobicity relative to carboxylic acid derivatives in .
- Melting Points : Triazole-containing compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in ) exhibit high melting points (~149°C), suggesting crystalline stability for the target compound .
Biological Activity
4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine is a compound that has attracted considerable interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse scientific literature and case studies.
Chemical Structure and Synthesis
The compound features a triazole moiety linked to a pyrimidine structure, which is known for its diverse pharmacological properties. The synthesis typically involves a cycloaddition reaction between pyrimidinones and azides, leading to the formation of triazole derivatives. The process can yield various substituted compounds with differing biological activities depending on the substituents used during synthesis .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain hybrids of triazole and benzoic acid demonstrate potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 15.6 to 23.9 µM . These compounds induce apoptosis in cancer cells while showing minimal cytotoxicity towards normal cells.
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 2 | MCF-7 | 15.6 | High |
| 14 | MCF-7 | 19.7 | Moderate |
| 5 | HCT-116 | 23.9 | High |
| Doxorubicin | MCF-7 | 19.7 | Low |
Antimicrobial Activity
In addition to anticancer properties, compounds containing the triazole ring are known for their antimicrobial effects. For example, some derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth . The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Studies indicate that certain pyrimidine derivatives can act as selective α1A-adrenergic receptor antagonists, which may contribute to their anti-inflammatory effects . This receptor modulation can lead to reduced inflammatory responses in various models.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of triazole derivatives revealed that specific compounds significantly inhibited the proliferation of melanoma and triple-negative breast cancer cells while sparing normal cells .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties demonstrated that derivatives effectively reduced inflammation in animal models through receptor modulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or coupling reactions. For example, triazole derivatives are often prepared by condensing hydrazine derivatives with carbonyl-containing intermediates (e.g., ketones or aldehydes) under reflux conditions . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity is assessed via HPLC with UV detection (λ = 254 nm).
Q. What solubility and stability profiles are critical for in vitro assays involving this compound?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is prioritized for biological assays. Stability studies under varying pH (4–9) and temperature (4°C–37°C) are conducted using UV-Vis spectroscopy to monitor degradation kinetics. For instance, DMSO stock solutions (10 mM) are stable for ≤72 hours at −20°C but degrade by ~15% at room temperature after 24 hours .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer : Initial bioactivity screens focus on enzyme inhibition (e.g., kinases, cytochrome P450) using fluorometric or colorimetric assays. For example, IC₅₀ values are determined via dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : DoE (e.g., factorial designs) identifies critical parameters (temperature, catalyst loading, solvent ratio) to maximize yield. For example, a 2³ factorial design (temperature: 60–100°C; catalyst: 5–15 mol%; solvent: DMF/THF ratio) reduces experimentation by 40% while achieving ≥85% yield . Response surface models (RSM) further refine optimal conditions .
Q. What computational strategies predict the compound’s reactivity and selectivity in complex reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity in triazole-pyrimidine coupling. Molecular dynamics simulations (MD) assess solvation effects and conformational stability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require cross-validation of assay protocols. For example, differences in cell lines (HEK293 vs. HeLa) or assay buffers (Tris-HCl vs. PBS) may explain variability. Meta-analyses using standardized datasets (e.g., PubChem BioAssay) and statistical tools (ANOVA with post-hoc tests) isolate confounding variables .
Q. What advanced techniques elucidate degradation pathways under oxidative stress?
- Methodological Answer : LC-MS/MS identifies degradation products under forced oxidative conditions (H₂O₂, UV light). For example, hydroxylation at the pyrimidine ring and triazole cleavage are observed, with pathways validated via isotope labeling (¹⁸O-H₂O) . Accelerated stability studies (40°C/75% RH for 6 months) correlate with Arrhenius-based shelf-life predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
